molecular formula C13H25N3O2 B10838219 (2S)-aminobutyryl-L-proline n-butylamide

(2S)-aminobutyryl-L-proline n-butylamide

Cat. No.: B10838219
M. Wt: 255.36 g/mol
InChI Key: ZUFOHXXZTMOECH-QWRGUYRKSA-N
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Description

(2S)-aminobutyryl-L-proline n-butylamide is a small molecular compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique structure, which includes an aminobutyryl group and a proline moiety linked to an n-butylamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-aminobutyryl-L-proline n-butylamide typically involves the coupling of (2S)-aminobutyric acid with L-proline, followed by the introduction of the n-butylamide group. The reaction conditions often include the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple amino acids and other building blocks under controlled conditions, ensuring high yield and purity. The final product is typically purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

(2S)-aminobutyryl-L-proline n-butylamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S)-aminobutyryl-L-proline n-butylamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-aminobutyryl-L-proline n-butylamide involves its interaction with specific molecular targets, such as enzymes and receptors. One of the primary targets is tripeptidyl-peptidase II (TPP2), an enzyme involved in protein degradation. The compound inhibits TPP2 by binding to its active site, preventing the enzyme from cleaving peptide bonds. This inhibition can lead to various downstream effects, including modulation of cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-aminobutyryl-L-proline n-butylamide is unique due to its specific combination of an aminobutyryl group and a proline moiety linked to an n-butylamide chain. This unique structure allows it to interact with specific molecular targets, such as TPP2, with high affinity and selectivity. The compound’s ability to modulate enzyme activity and protein-protein interactions makes it a valuable tool in scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H25N3O2

Molecular Weight

255.36 g/mol

IUPAC Name

(2S)-1-[(2S)-2-aminobutanoyl]-N-butylpyrrolidine-2-carboxamide

InChI

InChI=1S/C13H25N3O2/c1-3-5-8-15-12(17)11-7-6-9-16(11)13(18)10(14)4-2/h10-11H,3-9,14H2,1-2H3,(H,15,17)/t10-,11-/m0/s1

InChI Key

ZUFOHXXZTMOECH-QWRGUYRKSA-N

Isomeric SMILES

CCCCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CC)N

Canonical SMILES

CCCCNC(=O)C1CCCN1C(=O)C(CC)N

Origin of Product

United States

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